N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt
Overview
Description
N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt is a chemical compound known for its applications in various scientific fields. It is characterized by its naphthalene ring structure, which is substituted with an aminoethyl group and a sulfonic acid group, forming a sodium salt. This compound is often used in fluorescence studies due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt typically involves the reaction of 8-naphthylamine with ethylene diamine and sulfonation. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like sodium hydroxide. The reaction is carried out at elevated temperatures to ensure complete sulfonation and formation of the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors with precise control over temperature and pH. The process includes the purification of the final product through crystallization and filtration to obtain a high-purity compound suitable for various applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the sulfonic acid group, converting it to sulfonates.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: Formation of naphthylamine oxides.
Reduction: Formation of sulfonates.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt is widely used in:
Chemistry: As a fluorescent probe in various analytical techniques.
Biology: In the study of cellular processes and as a marker in fluorescence microscopy.
Industry: Used in the formulation of dyes and pigments due to its stable fluorescence properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to fluoresce under specific conditions. The naphthalene ring structure allows for the absorption of light and subsequent emission at a different wavelength, making it useful in fluorescence-based applications. The aminoethyl group enhances its solubility and interaction with biological molecules, while the sulfonic acid group ensures stability in aqueous solutions.
Comparison with Similar Compounds
- N-(Aminoethyl)-5-naphthylamine-1-sulfonic Acid Sodium Salt
- N-(Aminoethyl)-2-naphthylamine-1-sulfonic Acid Sodium Salt
Comparison: N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct fluorescence properties. Compared to its analogs, it offers better stability and solubility, making it more suitable for certain applications in fluorescence studies and industrial formulations.
Properties
IUPAC Name |
sodium;8-(2-aminoethylamino)naphthalene-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S.Na/c13-7-8-14-10-5-1-3-9-4-2-6-11(12(9)10)18(15,16)17;/h1-6,14H,7-8,13H2,(H,15,16,17);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEPKDURQAZBIS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NCCN)C(=CC=C2)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N2NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399485 | |
Record name | N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185503-88-2 | |
Record name | N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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